![molecular formula C₁₁H₁₄N₅O₅P B1146314 Carbovir Monophosphate CAS No. 144490-73-3](/img/structure/B1146314.png)
Carbovir Monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbovir Monophosphate is a phosphorylated metabolite of the human immunodeficiency virus inhibitor Carbovir . It is converted from Abacavir 5’-phosphate by the enzyme N6-Methyl-AMP aminohydrolase . It is a white solid with a molecular formula of C11H14N5O5P and a molecular weight of 327.23 .
Synthesis Analysis
Carbovir Monophosphate is synthesized through a series of phosphorylation steps . It is converted from Abacavir 5’-phosphate by the enzyme N6-Methyl-AMP aminohydrolase . The phosphorylation of Carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity .Molecular Structure Analysis
The molecular structure of Carbovir Monophosphate is represented by the formula C11H14N5O5P . The IUPAC name is [4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate .Chemical Reactions Analysis
The phosphorylation of Carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity . Pyruvate kinase, phosphoglycerate kinase, and creatine kinase phosphorylate both enantiomers of Carbovir diphosphate at similar rates .Physical And Chemical Properties Analysis
Carbovir Monophosphate is a white solid . It has a density of 1.76g/cm3 . It has a boiling point of 605.6ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Abacavir Metabolism
Carbovir Monophosphate plays a crucial role in the metabolism of Abacavir, a medication used for the treatment of HIV infection . The activation of Abacavir involves steps of phosphorylation, deamination to yield Carbovir Monophosphate, and further phosphorylation of this compound to yield the triphosphate . This process is essential for the therapeutic action of Abacavir .
Antiviral Nucleoside Analogs
Carbovir Monophosphate is a key intermediate in the synthesis of antiviral nucleoside analogs . These analogs are crucial in the treatment of viral infections, including HIV, hepatitis B, C, and influenza . The synthesis involves the conversion of carbocyclic analogs of nucleosides into the corresponding 5’-monophosphates .
Prodrug Forms of Nucleoside Analogs
The synthesis of prodrug forms of nucleoside analogs, which ensure their penetration into the cell and metabolism to active 5’-triphosphate derivatives, involves Carbovir Monophosphate . This process is vital for the effectiveness of these antiviral drugs .
Phosphoramidate Pronucleotide Technology
The application of pronucleotide (ProTide) technology to the antiviral agent Abacavir has been reported to provide significantly enhanced Carbovir triphosphate levels in HepG2 2.2.15 cells over that of the parent nucleoside . This suggests that Carbovir Monophosphate could be used to improve the efficacy of antiviral treatments .
Inhibition of Viral Replication
Carbovir Monophosphate, as a part of nucleoside analogs, has shown the ability to inhibit the replication of various viruses . This includes SARS-CoV and MERS-CoV, making it a potential candidate for the development of treatments for these diseases .
Excretion from the Body
In addition to its role in drug metabolism and antiviral activity, Carbovir Monophosphate is also involved in the excretion process of Abacavir from the body . Abacavir can be conjugated with glucuronide or oxidized to its 5’-carboxylate derivative, the two major forms in which it is excreted from the body .
Wirkmechanismus
Target of Action
Carbovir Monophosphate primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus (HIV) . This enzyme is crucial for the replication of the virus’s genetic material .
Mode of Action
Carbovir Monophosphate, as an analogue of 2’,3’-dideoxyguanosine, interacts with its target by inhibiting the reverse transcriptase enzyme . It is metabolized to Carbovir Triphosphate (CBV-TP), which competes with the endogenous 2’-deoxyguanosine 5’-triphosphate (dGTP) in the viral DNA synthesis process . This competition inhibits the replication of the virus’s genetic material .
Biochemical Pathways
Carbovir Monophosphate is involved in a series of enzymatic phosphorylations. Initially, it is monophosphorylated by adenosine phosphotransferase. Then, a cytosolic enzyme causes deamination of the monophosphate to yield Carbovir Monophosphate. Finally, cellular kinases phosphorylate the compound to yield Carbovir Diphosphate and the active Carbovir Triphosphate .
Pharmacokinetics
Carbovir Monophosphate is extensively metabolized in the liver, with less than 2% excreted as unchanged drug in the urine . The terminal elimination half-life of Carbovir is approximately 1.5 hours . The antiviral effect of Carbovir is due to its intracellular anabolite, Carbovir-Triphosphate (CBV-TP). CBV-TP has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .
Result of Action
The molecular and cellular effects of Carbovir Monophosphate’s action are primarily due to its inhibition of the reverse transcriptase enzyme, which controls the replication of the HIV’s genetic material . This inhibition results in the prevention of the virus’s replication and spread .
Action Environment
The efficacy and stability of Carbovir Monophosphate can be influenced by various environmental factors. For instance, the stereoselectivity of its antiviral activity is determined by the enantiomeric specificity of a series of enzymatic phosphorylations . Additionally, the presence of other antiviral drugs can affect the metabolism of Carbovir Monophosphate .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDRNVIJFVCXOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5O5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433559 |
Source
|
Record name | Carbovir Monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbovir Monophosphate | |
CAS RN |
144490-73-3 |
Source
|
Record name | Carbovir Monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.